Dolasetron mesylate, identified by the Unique Ingredient Identifier (UNII) U3C8E5BWKR, is a pharmaceutical compound primarily used as an antiemetic. It is particularly effective in preventing nausea and vomiting associated with chemotherapy and surgery. The chemical formula for dolasetron mesylate is , and it exists as a hydrate, with a molecular weight of approximately 438.5 g/mol. The compound is classified under the category of serotonin antagonists, specifically targeting the 5-HT_3 receptor, which plays a crucial role in the vomiting reflex.
The synthesis of dolasetron mesylate involves several key steps:
Dolasetron mesylate has a complex molecular structure characterized by its indole core and various functional groups. The structural formula can be represented in different notations:
CS(=O)(=O)O.C1C2CC3CC(CC1N3CC2=O)OC(=O)C4=CNC5=CC=CC=C54.O
QTFFGPOXNNGTGZ-GFUUJVMUSA-N
The molecular structure features multiple rings and functional groups that contribute to its pharmacological activity. The presence of nitrogen and sulfur atoms plays a significant role in its interactions with biological targets.
Dolasetron mesylate can undergo various chemical reactions, including:
Common reagents used in these reactions include:
These reactions can yield various metabolites and derivatives with distinct pharmacological properties.
Dolasetron mesylate acts primarily as a selective antagonist of the 5-HT_3 receptor, inhibiting serotonin's action at this receptor site. This mechanism is crucial for its effectiveness in preventing nausea and vomiting.
The binding of dolasetron mesylate to the 5-HT_3 receptor prevents serotonin from activating this receptor, thereby interrupting the signaling pathway that leads to nausea and vomiting. This action is particularly important during chemotherapy or post-surgery when patients are at high risk for these side effects.
Studies indicate that dolasetron has a rapid onset of action, typically within 30 minutes after administration, making it effective for acute management of nausea and vomiting.
Dolasetron mesylate exhibits stability under standard storage conditions but may degrade under extreme pH levels or high temperatures.
Property | Value |
---|---|
Molecular Weight | 438.5 g/mol |
Melting Point | Not specified |
Solubility | Soluble in water |
Dolasetron mesylate is primarily used in clinical settings for:
Research continues into additional applications based on its mechanism of action, including potential uses in other gastrointestinal disorders where serotonin plays a role.
CAS No.:
CAS No.:
CAS No.: 2134602-45-0
CAS No.: 84962-75-4
CAS No.: 990-73-8